Lanthanum sulfate nonahydrate

Vue d'ensemble

Description

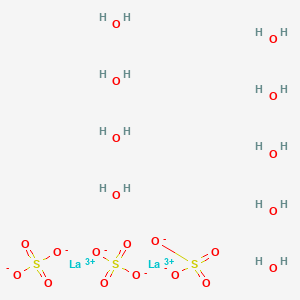

Lanthanum sulfate nonahydrate is an advanced ceramic material . It is a white powder or crystal with a molecular formula of La2(SO4)3.9H2O . and is highly pure . It is typically stored in airtight sealed conditions, away from light, and kept dry at room temperature .

Physical And Chemical Properties Analysis

Lanthanum sulfate nonahydrate is a powder with a density of 2.801 g/mL at 25 °C . It has a molecular weight of 728.14 . The compound is not combustible .

Applications De Recherche Scientifique

Therapeutic Applications in Medicine : Lanthanum sulfate nonahydrate's biological properties, due to its similarity to calcium, have been explored for therapeutic applications. This includes the development of lanthanum carbonate as a phosphate binder in the treatment of hyperphosphatemia, showcasing its significance in metal-based drug development (Fricker, 2006).

Material Synthesis and Characterization : Research has been conducted on synthesizing new lanthanum sulfates with unique structural properties. These include the synthesis of amine-templated lanthanum sulfates, which exhibit one-dimensional and layered structures, demonstrating the compound's versatility in material science (Bataille & Louër, 2004).

Biofuel Production : Lanthanum sulfate nonahydrate has been evaluated as a catalyst in biodiesel production. The use of lanthanum oxide and sulfated lanthanum oxide has shown significant conversion rates in biodiesel production from free fatty acids, highlighting its potential in renewable energy technology (Vieira et al., 2013).

Environmental Remediation : The compound's application in environmental sciences is notable, particularly in removing lanthanum from aqueous solutions using Al–Fe (hydr)oxides. This study demonstrates its potential in treating contaminated water and understanding the behavior of lanthanides in environmental contexts (Pietralonga et al., 2017).

Luminescence and Thermal Properties : Lanthanum sulfate nonahydrate has been investigated for its luminescent and thermal properties. A study on a lanthanum coordination polymer showcased how it forms a 2D hybrid structure with potential applications in luminescent materials and thermal stability analysis (Feng et al., 2011).

Mécanisme D'action

Lanthanum compounds, including Lanthanum sulfate nonahydrate, have a specific affinity towards phosphate over a wide pH range . They reduce the absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption .

Orientations Futures

Lanthanum-based adsorbents, including Lanthanum sulfate nonahydrate, have been integrated into various applications due to their specific affinity towards phosphate . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents .

Propriétés

IUPAC Name |

lanthanum(3+);trisulfate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFVHNGCHRTSJC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18La2O21S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746017 | |

| Record name | Lanthanum sulfate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10294-62-9 | |

| Record name | Lanthanum sulfate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM SULFATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYM69F1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What structural information about lanthanum sulfate nonahydrate can be obtained from FTIR spectroscopy at low temperatures?

A1: Low-temperature FTIR spectroscopy allows for the differentiation of water molecules within the lanthanum sulfate nonahydrate structure [, ]. By analyzing the librational and translational modes of vibration in the far-infrared region, researchers can distinguish between water molecules directly coordinated to the lanthanum ion and those present as lattice water within the crystal structure [, ]. This distinction is possible because coordinated and lattice water molecules exhibit distinct vibrational frequencies due to their different chemical environments.

Q2: How does FTIR spectroscopy contribute to understanding the bonding in lanthanum sulfate nonahydrate?

A2: FTIR spectroscopy provides valuable data for calculating potential force constants associated with different vibrational modes in lanthanum sulfate nonahydrate [, ]. These force constants offer insights into the strength of the bonds between the lanthanum ion and the surrounding water molecules, as well as the interactions between water molecules within the lattice structure. By analyzing these force constants, researchers can gain a deeper understanding of the overall stability and bonding characteristics of lanthanum sulfate nonahydrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)

![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)

![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)